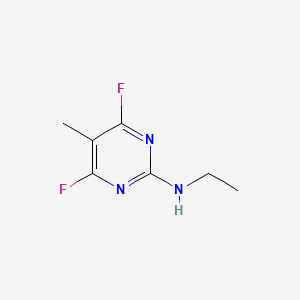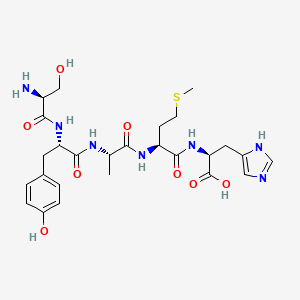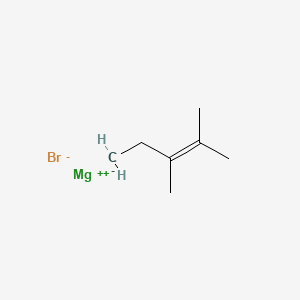
N-(2-(Dimethylamino)ethyl)-1,10-phenanthroline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Dimethylamino)ethyl)-1,10-phenanthroline-2-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a phenanthroline core, a carboxamide group, and a dimethylaminoethyl side chain. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-1,10-phenanthroline-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 1,10-phenanthroline-2-carboxylic acid, which is then reacted with N-(2-(dimethylamino)ethyl)amine under specific conditions to form the desired compound. The reaction often requires the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
化学反应分析
Types of Reactions
N-(2-(Dimethylamino)ethyl)-1,10-phenanthroline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenanthroline derivatives, while reduction can produce reduced amide compounds.
科学研究应用
N-(2-(Dimethylamino)ethyl)-1,10-phenanthroline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is studied for its potential as a DNA intercalator, which can inhibit the replication of certain viruses and cancer cells.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with DNA replication.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of N-(2-(Dimethylamino)ethyl)-1,10-phenanthroline-2-carboxamide involves its interaction with molecular targets such as DNA and metal ions. As a DNA intercalator, it inserts itself between the base pairs of the DNA helix, disrupting the replication process. Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and other chemical processes.
相似化合物的比较
Similar Compounds
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide: Another DNA intercalator with similar properties.
2-(Dimethylamino)ethyl methacrylate: Used in polymer chemistry with different applications.
N,N-Dimethylaminoethanol: A simpler compound with applications in organic synthesis.
Uniqueness
N-(2-(Dimethylamino)ethyl)-1,10-phenanthroline-2-carboxamide stands out due to its phenanthroline core, which provides unique electronic properties and enhances its ability to interact with DNA and metal ions. This makes it particularly valuable in research focused on DNA interactions and coordination chemistry.
属性
| 131862-18-5 | |
分子式 |
C17H18N4O |
分子量 |
294.35 g/mol |
IUPAC 名称 |
N-[2-(dimethylamino)ethyl]-1,10-phenanthroline-2-carboxamide |
InChI |
InChI=1S/C17H18N4O/c1-21(2)11-10-19-17(22)14-8-7-13-6-5-12-4-3-9-18-15(12)16(13)20-14/h3-9H,10-11H2,1-2H3,(H,19,22) |
InChI 键 |
PWAJWEKJZYNDMX-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCNC(=O)C1=NC2=C(C=CC3=C2N=CC=C3)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane](/img/structure/B14266304.png)
![Silane, [2-(4-chlorophenyl)ethyl]triethyl-](/img/structure/B14266346.png)

![Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans-](/img/structure/B14266364.png)



